molecular formula C21H20ClN B186895 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine CAS No. 133111-56-5

6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine

Cat. No.: B186895
CAS No.: 133111-56-5
M. Wt: 321.8 g/mol
InChI Key: RPWLGSCXSKWSCD-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, also known as Licofelone (ML3000), is a synthetic compound with the molecular formula C23H22ClNO2 and a molecular weight of 379.88 g/mol . It belongs to the dihydro-1H-pyrrolizine class and is distinguished by a 4-chlorophenyl group at position 6 and a phenyl group at position 5. Licofelone is a dual inhibitor of cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the arachidonic acid pathway, which underlies its anti-inflammatory, analgesic, and antipyretic properties . Clinically, it has been investigated for treating rheumatoid arthritis, osteoarthritis, and gastric ulcers due to its reduced gastrointestinal toxicity compared to traditional NSAIDs .

A notable feature is its polymorphism. The polymorphic form B exhibits improved bulk properties and processibility, characterized by a solid-state 13C-NMR peak at 180.0 ppm and distinct X-ray diffraction peaks (2θ: 8.2, 9.7, 12.8, 18.8, 19.3) .

Properties

IUPAC Name

6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-1,3-dihydropyrrolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN/c1-21(2)12-19-20(16-6-4-3-5-7-16)18(13-23(19)14-21)15-8-10-17(22)11-9-15/h3-11,13H,12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWLGSCXSKWSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=CN2C1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433194
Record name 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133111-56-5
Record name 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydride Reduction of 2,2-Dimethyl-4-Oxo-5-Phenyl-Valeronitrile

The DE10141285A1 patent discloses a method starting with 2,2-dimethyl-4-oxo-5-phenyl-valeronitrile (1 ), which undergoes hydrogenation to yield 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole (2 ). This intermediate is subsequently reacted with ω-bromo-4-chloroacetophenone (3 ) in methanol under basic conditions (e.g., potassium carbonate) to form the pyrrolizine core.

Reaction Conditions :

  • Hydrogenation : Conducted at 40–60°C under 3–5 bar H₂ pressure using palladium on carbon (Pd/C) as a catalyst.

  • Cyclization : Methanol solvent, 17–24°C, 12–24 hours, with aqueous workup to isolate the product.

Yield : 70–75% after purification via recrystallization from toluene.

Nitropentane Hydrogenation Route

WO2007108006A1 describes an alternative pathway starting with 2,2-dimethyl-4-oxo-5-phenyl-nitropentane (4 ), which is hydrogenated to generate the same pyrrole intermediate (2 ). This method avoids the use of Grignard reagents, thereby reducing side reactions and simplifying purification.

Key Steps :

  • Nitropentane Synthesis : 2,2-Dimethyl-1,3-propanediol is treated with thionyl chloride to form 5,5-dimethyl-1,3,2-dioxathiane-2-oxide, followed by reaction with sodium cyanide in dimethyl sulfoxide (DMSO).

  • Hydrogenation : Catalytic hydrogenation (Raney nickel, 50°C, 10 bar H₂) reduces the nitro group to an amine, facilitating cyclization.

Yield : 85–90% for the hydrogenation step, with an overall yield of 68–72% for the sequence.

Comparative Analysis of Methodologies

The table below contrasts the two primary synthetic routes:

ParameterDE10141285A1 RouteWO2007108006A1 Route
Starting Material2,2-Dimethyl-4-oxo-5-phenyl-valeronitrile2,2-Dimethyl-4-oxo-5-phenyl-nitropentane
Key ReactionHydrogenationNitro Reduction and Cyclization
CatalystPd/CRaney Nickel
SolventMethanolToluene/DMSO
Reaction Temperature40–60°C (H₂) / 17–24°C (cyclization)50°C (H₂) / 80–120°C (nitro)
Overall Yield70–75%68–72%
AdvantagesAvoids Grignard reagents; fewer stepsHigher intermediate purity; scalable

Critical Intermediate: 5-Benzyl-3,3-Dimethyl-3,4-Dihydro-2H-Pyrrole

Both routes converge at the synthesis of 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole (2 ), a pivotal intermediate. Its preparation via hydrogenation ensures stereochemical control, which is crucial for the subsequent cyclization step. Notably, WO2007108006A1 emphasizes the use of ammonium bicarbonate during cyclization to neutralize hydrobromic acid, enhancing reaction efficiency.

Scalability and Industrial Considerations

Industrial adoption of these methods hinges on:

  • Cost of Catalysts : Pd/C is costlier than Raney nickel but offers higher turnover rates.

  • Solvent Recovery : Methanol and toluene are readily recyclable, reducing environmental impact.

  • Safety : The WO2007108006A1 route eliminates thionyl chloride, a corrosive reagent used in earlier syntheses .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halogens or nitro groups .

Scientific Research Applications

6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Licofelone (ML3000) 5-Acetic acid group C23H22ClNO2 379.88 Dual COX/5-LOX inhibition; polymorph B with enhanced crystallinity
Ethyl 2-oxoacetate derivative 5-Ethyl oxalyl group C25H23NO5 417.45 Synthesized via reaction with ethyl oxalyl monochloride; no reported bioactivity
Thenoyl-substituted analog 2-Thenoyl group at position 5 C20H17ONS 335.42 Higher calculated crystal density (1.326 g/cm³) vs. Licofelone
Carbaldehyde derivative 5-Carbaldehyde group C22H19ClNO2 364.85 Reactive template for mPGES-1 inhibitor synthesis; reduced COX/LOX activity
Darbufelone 3,5-Di-tert-butyl-4-hydroxybenzylidene C18H23NO2S 317.44 Dual COX/LOX inhibitor; lower selectivity compared to Licofelone

Key Observations :

  • Licofelone 's acetic acid group at position 5 is critical for dual enzyme inhibition, as removal or substitution (e.g., ethyl oxalyl or carbaldehyde) reduces activity .
  • Darbufelone, another dual inhibitor, shows weaker selectivity, likely due to its bulky substituents .

Pharmacological and Metabolic Profiles

Table 2: Pharmacological Comparison

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) 5-LOX IC₅₀ (µM) CYP450 Metabolism Key Therapeutic Applications
Licofelone 0.21 0.18 0.09 CYP2C8 Rheumatoid arthritis, gastric ulcers
Darbufelone 1.2 2.5 0.8 Not reported Inflammatory pain (preclinical)
Indomethacin 0.01 0.03 >100 CYP2C9 NSAID with GI toxicity

Key Findings :

  • Licofelone exhibits balanced potency against COX-1, COX-2, and 5-LOX, unlike selective COX-2 inhibitors (e.g., Celecoxib) or traditional NSAIDs (e.g., Indomethacin) .
  • Its CYP2C8-mediated metabolism reduces drug-drug interaction risks compared to CYP2C9-dependent NSAIDs .

Physicochemical and Industrial Properties

Table 3: Industrial and Stability Profiles

Compound Melting Point (°C) Solubility Polymorphs Storage Conditions
Licofelone 160–162 Low in water Form B Sealed, dry, 2–8°C
Thenoyl analog Not reported Ethanol-soluble None Not reported
Indomethacin 155–162 Low in water Multiple Room temperature (dark)

Key Notes:

  • Licofelone’s polymorph B is industrially preferred due to superior flow properties and direct formulation compatibility .
  • Unlike Indomethacin, Licofelone’s low solubility necessitates prodrug strategies for enhanced bioavailability .

Biological Activity

6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, commonly referred to as ML 3000 or licofelone, is a compound of significant interest due to its dual inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of ML 3000 is characterized by the following features:

  • Molecular Formula : C20_{20}H22_{22}ClN
  • Molecular Weight : 321.85 g/mol
  • Chemical Structure : The compound contains a pyrrolizine ring system substituted with a chlorophenyl group and additional alkyl groups.

Anti-inflammatory Properties

ML 3000 has been identified as a promising anti-inflammatory agent due to its ability to inhibit both COX and LOX enzymes. This dual inhibition is crucial in managing inflammatory conditions such as arthritis and other rheumatic diseases.

  • Mechanism of Action : The inhibition of COX enzymes prevents the formation of prostaglandins, while LOX inhibition reduces leukotriene synthesis. Both pathways are integral to the inflammatory response.
  • Case Study : In experimental models, ML 3000 demonstrated significant reductions in inflammation markers and improved clinical outcomes in conditions like rheumatoid arthritis .

Analgesic Effects

In addition to its anti-inflammatory properties, ML 3000 exhibits analgesic effects.

  • Research Findings : Studies have shown that ML 3000 provides pain relief comparable to standard analgesics without significant side effects on the central nervous system (CNS). In particular, it did not alter behavior in animal models or induce significant changes in locomotor activity .

Safety Profile

The safety profile of ML 3000 has been evaluated through various pharmacological studies.

  • Toxicity Assessment : In acute toxicity studies, no adverse effects were observed at doses up to 300 mg/kg. Additionally, gastrointestinal safety was confirmed as there were no signs of gastric damage or disturbances in peristalsis following oral administration .

Comparative Efficacy

Compound Target Enzymes Primary Activity Clinical Use
ML 3000COX, LOXAnti-inflammatoryRheumatic diseases
AspirinCOXAnti-inflammatoryPain relief
IbuprofenCOXAnti-inflammatoryPain relief

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via a Vilsmeier-Haack reaction , where phosphoryl chloride (POCl₃) and dimethylformamide (DMF) are used to form a reactive chloroiminium intermediate. Key steps include:

  • Dropwise addition of POCl₃ to DMF at ≤293 K to control exothermicity.
  • Subsequent heating to 333 K for 1 hour to complete formylation.
  • Quenching with water and pH adjustment to 6 using NaOH.
  • Yield optimization requires precise temperature control during POCl₃ addition and strict anhydrous conditions .
    • Critical Parameters :
ParameterOptimal RangeImpact on Yield
Temperature (POCl₃ addition)≤293 KPrevents side reactions
Reaction Time (heating)1 hour at 333 KEnsures completion
pH Adjustment6Stabilizes product

Q. What spectroscopic and crystallographic techniques validate the structural identity of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–C = 1.50–1.53 Å) and confirms the bicyclic pyrrolizine core. Monoclinic crystal system (space group P2₁/n) with unit cell parameters:
a (Å)b (Å)c (Å)β (°)V (ų)
12.22769.155715.462104.171678.3
  • NMR/FT-IR : Confirms functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and substituent positions .

Advanced Research Questions

Q. How do in vitro models elucidate the metabolic stability and cytochrome P450 (CYP) interactions of this compound?

  • Methodological Answer :

  • Liver microsome assays : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor to identify CYP isoforms involved. Key findings:
  • CYP2C8 is primarily responsible for hydroxylation at the 3-position.
  • Competitive inhibition studies using gemfibrozil (CYP2C8 inhibitor) reduce metabolite formation by >80% .
  • Analytical Tools : LC-MS/MS quantifies metabolites (e.g., 3-hydroxylated derivatives).
    • Data Contradiction Analysis : Discrepancies in metabolic rates across studies may arise from differences in microsome batches or incubation conditions (e.g., pH, temperature). Normalize data using positive controls (e.g., amodiaquine for CYP2C8 activity) .

Q. How does dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (LOX) by this compound influence experimental design in inflammation research?

  • Methodological Answer :

  • Enzyme Inhibition Assays :
  • COX-1/COX-2 : Measure arachidonic acid (AA) conversion to prostaglandins (PGE₂) via ELISA. IC₅₀ values typically <1 µM.
  • LOX : Monitor leukotriene B₄ (LTB₄) production via HPLC.
  • In Vivo Models : Use carrageenan-induced rat paw edema to assess anti-inflammatory efficacy. Dual inhibition reduces edema by 60–70% compared to selective COX inhibitors (e.g., indomethacin) .
    • Experimental Design Considerations :
  • Include dual vs. single enzyme inhibitors as controls.
  • Address off-target effects via RNAi silencing of COX/LOX isoforms .

Q. What strategies resolve discrepancies in reported CYP-mediated metabolism data for this compound?

  • Methodological Answer :

  • Enzyme Kinetics : Compare Kₘ and Vₘₐₓ values across studies. Variations may indicate differences in isoform expression (e.g., recombinant CYP2C8 vs. HLMs).
  • Chemical Inhibition Panels : Use isoform-specific inhibitors (e.g., montelukast for CYP2C8, ketoconazole for CYP3A4) to clarify contributions.
  • Inter-laboratory Validation : Standardize incubation protocols (e.g., 37°C, pH 7.4) and microsome sources .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine
Reactant of Route 2
6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine

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